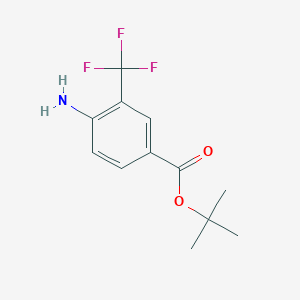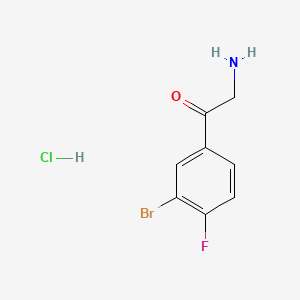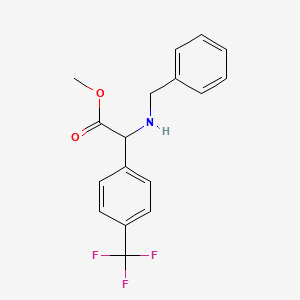
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a tert-butyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(trifluoromethyl)benzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is prepared by nitration of tert-butyl benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Palladium on carbon (Pd/C) for reduction reactions.
Coupling Reagents: Boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of antifolate drugs, which are important in cancer treatment.
Materials Science: The trifluoromethyl group imparts unique properties to materials, making them useful in electronic applications.
Biological Research: The compound can be used to study enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of tert-butyl 4-amino-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity . This makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the trifluoromethyl group and has different chemical properties.
Tert-butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of an amino group.
Uniqueness
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as pharmaceuticals and materials science, compared to its analogs.
Propriétés
Formule moléculaire |
C12H14F3NO2 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
tert-butyl 4-amino-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3 |
Clé InChI |
NGHMKICCSGLOKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)

![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)

![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)


![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)

![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)


